molecular formula C17H17NO6 B11204739 3-[(1,3-Benzodioxol-5-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-[(1,3-Benzodioxol-5-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B11204739
M. Wt: 331.32 g/mol
InChI Key: POPUUFAHMSQJQZ-UHFFFAOYSA-N
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Description

3-{[(2H-1,3-BENZODIOXOL-5-YL)AMINO]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole moiety and the spirocyclic framework contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2H-1,3-BENZODIOXOL-5-YL)AMINO]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety into the spirocyclic framework . The reaction conditions often include the use of palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, and bases like cesium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(2H-1,3-BENZODIOXOL-5-YL)AMINO]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[(2H-1,3-BENZODIOXOL-5-YL)AMINO]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2H-1,3-BENZODIOXOL-5-YL)AMINO]METHYLIDENE}-1,5-DIOXASPIRO[5.5]UNDECANE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound may target microtubules and tubulin, leading to mitotic blockade and cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents, which disrupt cell division and induce programmed cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2H-1,3-BENZODIOXOL-5-YL)AMINO]METHYLIDENE}-1,5-DIOXASPIRO[55]UNDECANE-2,4-DIONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

3-[(1,3-benzodioxol-5-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C17H17NO6/c19-15-12(16(20)24-17(23-15)6-2-1-3-7-17)9-18-11-4-5-13-14(8-11)22-10-21-13/h4-5,8-9,18H,1-3,6-7,10H2

InChI Key

POPUUFAHMSQJQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC4=C(C=C3)OCO4)C(=O)O2

Origin of Product

United States

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